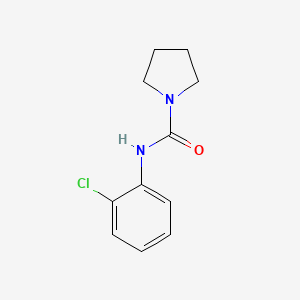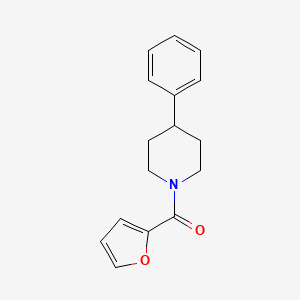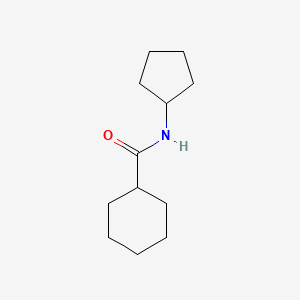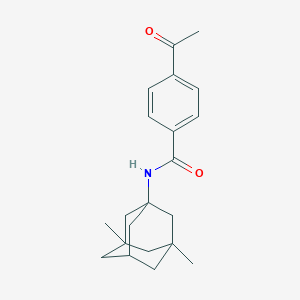![molecular formula C14H17N3O3S2 B7558249 N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide, also known as STB, is a small molecule that has been studied for its potential as a therapeutic agent in various diseases. STB has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cancer growth and inflammation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative diseases, this compound has been found to protect against oxidative stress and reduce inflammation. In inflammatory diseases, this compound has been found to reduce inflammation and inhibit the migration of immune cells to inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide research. One direction is to further investigate its potential as a therapeutic agent in cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to develop more potent and selective this compound analogs that can overcome its limitations in solubility and bioavailability. Additionally, this compound can potentially be used in combination with other therapeutic agents to enhance their effectiveness.
Métodos De Síntesis
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide can be synthesized through a multistep process that involves the reaction of 2-aminothiazole with 4-chlorobenzaldehyde, followed by the reaction of the resulting product with butyric anhydride and sulfanilamide. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. In cancer, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative diseases, this compound has been found to have neuroprotective properties and can potentially be used to treat diseases such as Alzheimer's and Parkinson's. In inflammatory diseases, this compound has been found to have anti-inflammatory properties and can potentially be used to treat diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-2-3-13(18)17-14-16-9-11(21-14)8-10-4-6-12(7-5-10)22(15,19)20/h4-7,9H,2-3,8H2,1H3,(H2,15,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBFZYRIOFLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)


![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)

![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)
![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)






